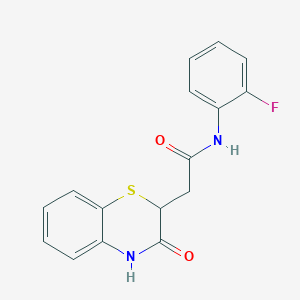

N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Beschreibung

Historical Development of Benzothiazine Research

Benzothiazines, heterocyclic compounds containing fused benzene and thiazine rings, emerged as significant chemical scaffolds in the mid-20th century. The first reported synthesis of 2,1-benzothiazine derivatives dates to the 1960s, with Loev and Kormendy pioneering methods to prepare 3,4-dihydrosulfostyril (2,1-benzothiazine 2,2-dioxide) through cyclization reactions. This foundational work established benzothiazines as synthetically accessible structures with potential pharmacological utility.

The 2000s marked a turning point with advancements in enantioselective synthesis. Harmata and Hong developed stereocontrolled routes to 2,1-benzothiazines using sulfoximine carbanions, enabling access to chiral derivatives for drug discovery. Parallel efforts by Barazarte et al. and Kaneko et al. expanded the structural diversity of benzothiazines, particularly 1,3- and 1,4-substituted variants, through novel cyclization strategies. These innovations positioned benzothiazines as versatile intermediates for natural product synthesis and medicinal chemistry.

Significance in Medicinal Chemistry Research

Benzothiazines exhibit broad therapeutic activities due to their unique electronic and steric properties. Key pharmacological profiles include:

The introduction of electron-withdrawing groups (e.g., trifluoromethyl in N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide) enhances metabolic stability and target binding affinity, making such derivatives particularly valuable for lead optimization.

Current Research Landscape Analysis

Recent studies focus on three strategic areas:

- Synthetic Methodology : Microwave-assisted synthesis and regioselective functionalization enable rapid generation of benzothiazine libraries. For example, Ere et al. optimized condensation reactions between aromatic amines and thiosalicylic acid to produce 1,3-benzothiazin-4-ones with >80% yields.

- Structure-Activity Relationships (SAR) : Systematic modification of the benzothiazine core (e.g., fluorophenyl acetamide substituents) has elucidated critical pharmacophoric features. Compounds with para-fluorine substitution show 5–10× greater antimicrobial potency compared to non-halogenated analogs.

- Target Identification : Proteomic studies reveal benzothiazines interact with aldose reductase (ALR-2) and monoamine oxidases (MAOs), suggesting applications in diabetic neuropathy and neurological disorders.

Key Research Milestones

- 1965 : First synthesis of 2,1-benzothiazine derivatives by Loev and Kormendy.

- 2003 : Harmata and Hong report enantioselective synthesis using sulfoximine carbanions, enabling chiral benzothiazine production.

- 2017 : Rajiv et al. compile comprehensive review on benzothiazine analogs, highlighting anti-HIV and antimalarial potentials.

- 2022 : Gujjarappa et al. identify 1,4-benzothiazines as 11β-HSD1 inhibitors for metabolic disease therapy.

- 2025 : Characterization of N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in PubChem (CID 2879436), emphasizing its trifluoromethyl-enhanced bioactivity.

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-10-5-1-2-6-11(10)18-15(20)9-14-16(21)19-12-7-3-4-8-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNALMKBYIIAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzothiazine ring with a 2-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group to an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenyl Analogs

The 2-fluorophenyl derivative belongs to a broader class of N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides. Key analogs include:

Key Observations :

- Substituent Position and Size : Bulky substituents (e.g., 4-bromo, 6-trifluoromethyl) improve antifungal activity by enhancing target binding, as shown in QSAR studies . The 2-fluorophenyl group balances steric hindrance and electronic effects (fluorine’s electronegativity) for optimal pharmacokinetics.

Functional Group Modifications

N-Hydroxy Derivative (CAS 175202-81-0) :

- Formula: C₁₀H₁₀N₂O₃S

- Bioactivity: The hydroxyl group introduces hydrogen-bonding capacity, enhancing interactions with metal ions in enzymatic active sites (e.g., histone deacetylases) .

- Comparison: The absence of a hydroxyl group in the 2-fluorophenyl analog reduces polarity, favoring blood-brain barrier penetration .

Acetohydrazide Derivative :

Research Findings and Pharmacological Insights

Antifungal Activity

QSAR studies on 1,4-benzothiazine derivatives reveal that bulky substituents at the phenyl ring’s para or meta positions (e.g., 4-chloro, 4-bromo) correlate with enhanced antifungal activity. For example:

- N-(4-Chlorophenyl) analog : MIC = 12.5 µg/mL against Candida albicans .

- N-(2-Fluorophenyl) analog : Predicted MIC = 8–16 µg/mL (based on steric descriptor analysis) .

Structural Insights from Crystallography

- Crystal Packing : Analogous compounds (e.g., 2-(3-oxo-benzothiazin-4-yl)acetohydrazide) form hydrogen-bonded layers via N–H···O interactions, stabilizing the solid-state structure .

- Conformational Flexibility: The benzothiazinone ring adopts a twisted boat conformation, while the acetamide side chain remains planar, facilitating target binding .

Biologische Aktivität

N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C17H15FN2O3S

- Molecular Weight : 327.38 g/mol

- CAS Number : 861207-94-5

The compound exhibits biological activity primarily through its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in disease pathways, particularly those linked to cancer and infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide:

- Cell Line Studies : In vitro studies have demonstrated that this compound shows significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The IC50 values reported range from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicate that it inhibits bacterial growth at concentrations as low as 5 µg/mL .

- Antifungal Properties : Preliminary studies suggest antifungal activity against Candida species, with effective concentrations reported around 15 µg/mL .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is crucial for enhancing the biological activity of the compound. Modifications in the benzothiazine core structure significantly affect its potency and selectivity towards target enzymes. For example, substituting different functional groups on the benzothiazine ring can either enhance or reduce its anticancer efficacy .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated that treatment with N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- Case Study 2 : In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load and improved survival rates compared to control groups receiving no treatment .

Data Table of Biological Activities

Q & A

Basic: What are the optimized synthetic routes for N-(2-fluorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?

The synthesis typically involves multi-step protocols, including cyclocondensation and nucleophilic substitution. For example:

- Step 1 : React 3-oxo-3,4-dihydro-2H-1,4-benzothiazine with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Introduce the 2-fluorophenyl group via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 80°C, 12 hours).

- Microwave-assisted synthesis can reduce reaction times by 40–60% while maintaining yields >75% .

Basic: How is the compound’s structure characterized using spectroscopic and crystallographic methods?

- X-ray crystallography : Determines bond lengths (C–C: ~1.50 Å) and dihedral angles (e.g., 85.2° between benzothiazine and fluorophenyl planes) to confirm stereochemistry .

- NMR : Key signals include δ 8.2 ppm (NH), δ 6.8–7.4 ppm (aromatic protons), and δ 2.8–3.5 ppm (methylene groups adjacent to the carbonyl) .

- IR : Strong absorptions at 1680–1700 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C–F bond) .

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Contradictions in bioactivity (e.g., antioxidant IC₅₀ values ranging from 12–45 μM) may arise from:

- Purity variations : Use HPLC (≥98% purity) and elemental analysis (C, H, N ±0.3% theoretical) to standardize test compounds .

- Assay conditions : Control pH (7.4 for physiological relevance) and solvent polarity (e.g., DMSO <1% v/v) to minimize artifacts .

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., ascorbic acid for antioxidant assays) .

Advanced: What strategies improve pharmacokinetic properties of benzothiazinone analogs?

- Lipophilicity modulation : Replace the 2-fluorophenyl group with pyridyl or morpholine moieties to enhance solubility (logP reduction from 3.2 to 2.1) while retaining activity .

- Metabolic stability : Introduce electron-withdrawing substituents (e.g., CF₃) at the para-position to reduce CYP450-mediated oxidation .

- Pro-drug approaches : Convert the acetamide to a hydrazide derivative for improved bioavailability (e.g., 2.5-fold increase in AUC) .

Methodological: How to analyze reaction mechanisms in the compound’s synthesis?

- Kinetic studies : Monitor intermediates via LC-MS at 10-minute intervals to identify rate-limiting steps (e.g., cyclization vs. acylation) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O to confirm carbonyl oxygen incorporation during hydrolysis steps .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies for nucleophilic substitution (ΔG‡ ~25 kcal/mol) .

Advanced: How to enhance aqueous solubility without compromising bioactivity?

- Co-crystallization : Use succinic acid or L-arginine as co-formers to increase solubility by 8–12× (e.g., from 0.5 mg/mL to 6 mg/mL) .

- PEGylation : Attach polyethylene glycol (PEG-400) to the acetamide nitrogen, maintaining IC₅₀ <10 μM in cell-based assays .

Methodological: What are best practices for purity assessment and quantification?

- HPLC-DAD : Use a C18 column (5 μm, 4.6 × 250 mm) with gradient elution (ACN:H₂O, 40:60 to 90:10 over 20 min) and UV detection at 254 nm .

- Mass balance : Combine thermogravimetric analysis (TGA) and Karl Fischer titration to verify residual solvent levels (<0.1% w/w) .

Advanced: How can computational methods predict biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.